2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile is a versatile chemical compound with a unique structure that makes it valuable in various scientific research applications. It is known for its potential use in drug discovery, organic synthesis, and material science.
Mechanism of Action
Target of Action
Similar compounds have been found to target the enzyme n(5),n(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (fold) which is essential for growth in trypanosomatidae .
Mode of Action
It’s known that similar compounds exhibit a ph-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties .
Biochemical Pathways
Similar compounds have been found to affect the folate metabolism pathway, which is crucial for the growth and survival of trypanosomatidae .
Result of Action
Similar compounds have shown antiparasitic activity against trypanosoma brucei .
Action Environment
Similar compounds have shown ph-responsive behavior, indicating that the compound’s action could be influenced by the ph of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 6-chloropyrimidin-4-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidinyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like potassium carbonate and solvents like DMF are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for antiviral therapeutics.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical processes
Comparison with Similar Compounds
2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile can be compared with other similar compounds, such as:
Pemetrexed: A well-known anticancer drug with a similar pyrimidine structure.
Methotrexate: Another anticancer drug that shares structural similarities.
Ribavirin: An antiviral drug with a comparable pyrimidine moiety.
These compounds share some structural features but differ in their specific applications and mechanisms of action. This compound stands out due to its versatility and potential in various fields of research .
Properties
IUPAC Name |
2-[(6-oxo-1H-pyrimidin-4-yl)oxy]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-6-8-3-1-2-4-9(8)16-11-5-10(15)13-7-14-11/h1-5,7H,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPJWPTWMHUKLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC(=O)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028242 |
Source
|
Record name | 2-[(1,6-Dihydro-6-oxo-4-pyrimidinyl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240802-59-9 |
Source
|
Record name | 2-[(1,6-Dihydro-6-oxo-4-pyrimidinyl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.